4-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione
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Overview
Description
4-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzoxazepine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Functional Groups: The chloro, ethoxy, and oxoethyl groups are introduced through various substitution and addition reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Using advanced purification methods such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chloro and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzoxazepines.
Scientific Research Applications
4-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Pathway Interference: Disrupting specific biochemical pathways to achieve the desired effect.
Comparison with Similar Compounds
Similar Compounds
4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione: Similar structure with a methoxy group instead of an ethoxy group.
4-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
The uniqueness of 4-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione lies in its specific combination of functional groups and its potential applications. The presence of the chloro, ethoxy, and oxoethyl groups imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H20ClNO5 |
---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
4-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C21H20ClNO5/c1-3-17-21(26)23(20(25)14-7-5-6-8-18(14)28-17)12-16(24)13-9-10-19(27-4-2)15(22)11-13/h5-11,17H,3-4,12H2,1-2H3 |
InChI Key |
JPFLWWVWDGAILE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=C(C=C3)OCC)Cl |
Origin of Product |
United States |
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